5-Methylcyclocytidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

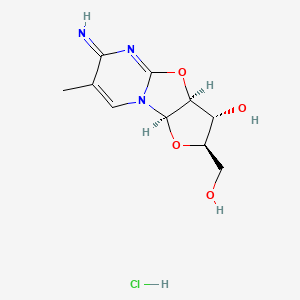

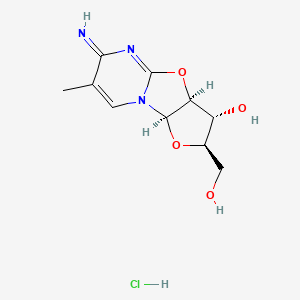

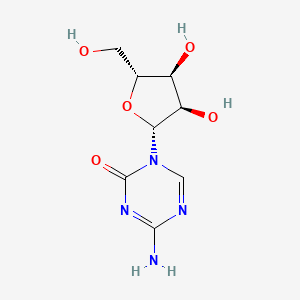

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAKIOXMNOMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657733 | |

| Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51391-96-9 | |

| Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylcyclocytidine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with demonstrated potential as an anticancer and antiviral agent. Structurally related to the well-established chemotherapeutic agent cytarabine (B982), it functions as a prodrug, undergoing intracellular conversion to its active triphosphate metabolite. This comprehensive technical guide delineates the mechanism of action of this compound, drawing parallels with its non-methylated counterpart, cyclocytidine (ancitabine), and the active drug, cytarabine. The guide details the metabolic activation pathway, the molecular targets, and the downstream cellular consequences leading to its therapeutic effects. Furthermore, it explores the potential influence of the 5-methyl group on its pharmacological profile, discusses mechanisms of resistance, and provides an overview of relevant experimental methodologies.

Introduction

This compound is a purine (B94841) nucleoside analog that has been investigated for its therapeutic potential in oncology and virology. As a derivative of cytidine (B196190), its core mechanism of action is centered on the disruption of nucleic acid synthesis, a hallmark of rapidly proliferating cells such as cancer cells. Understanding the intricate molecular interactions and metabolic transformations of this compound is paramount for its rational drug development and clinical application.

The key structural feature of 5-Methylcyclocytidine is the cyclic ether linkage between the 2'-hydroxyl group of the arabinose sugar and the 2-position of the cytosine base, forming a cyclocytidine structure. This modification confers stability and acts as a prodrug moiety. The addition of a methyl group at the 5-position of the cytosine base is a critical distinction from its close relative, cyclocytidine (ancitabine). This guide will dissect the known mechanisms and explore the putative role of this methylation.

Mechanism of Action

The mechanism of action of this compound can be understood as a multi-step process involving cellular uptake, metabolic activation, and subsequent interference with DNA synthesis.

Cellular Uptake and Conversion to 5-Methyl-ara-C

This compound, being a hydrophilic molecule, likely requires nucleoside transporters for entry into the cell. Once inside the cytoplasm, the cyclocytidine ring is hydrolyzed to yield 5-methyl-1-β-D-arabinofuranosylcytosine (5-methyl-ara-C). This conversion is a crucial step in the activation of the prodrug.

Metabolic Activation to 5-Methyl-ara-CTP

The active form of the drug is its triphosphate derivative. The conversion of 5-methyl-ara-C to 5-methyl-ara-CTP is a three-step phosphorylation cascade catalyzed by intracellular kinases:

-

Monophosphorylation: 5-methyl-ara-C is first phosphorylated to 5-methyl-ara-CMP by deoxycytidine kinase (dCK). The efficiency of this initial step is a critical determinant of the drug's overall activity. Notably, wild-type human deoxycytidine kinase has been shown to be capable of phosphorylating 5-methyl-deoxycytidine[1].

-

Diphosphorylation: 5-methyl-ara-CMP is further phosphorylated to 5-methyl-ara-CDP by pyrimidine (B1678525) nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, 5-methyl-ara-CDP is converted to the active triphosphate form, 5-methyl-ara-CTP, by nucleoside diphosphate (B83284) kinases.

Molecular Targets and Cytotoxic Effects

The primary molecular target of the active metabolite, 5-methyl-ara-CTP, is DNA synthesis. Its cytotoxic effects are mediated through two main mechanisms:

-

Inhibition of DNA Polymerase: 5-methyl-ara-CTP acts as a competitive inhibitor of DNA polymerases (primarily DNA polymerase α), competing with the natural substrate, deoxycytidine triphosphate (dCTP)[2][3][4]. By binding to the active site of the enzyme, it stalls the process of DNA replication.

-

Incorporation into DNA: 5-methyl-ara-CTP can be incorporated into the growing DNA strand. The presence of the arabinose sugar in place of deoxyribose creates a steric hindrance that distorts the DNA helix. This distortion impedes the action of DNA ligase and leads to chain termination, ultimately resulting in DNA fragmentation and the induction of apoptosis (programmed cell death)[3].

The cytotoxic effects of cytarabine, and by extension its 5-methylated analog, are most pronounced in rapidly dividing cells that are in the S phase (synthesis phase) of the cell cycle, making it an effective agent against hematological malignancies.

The Role of the 5-Methyl Group

The presence of a methyl group at the 5-position of the cytosine base is the key feature distinguishing 5-Methylcyclocytidine from cyclocytidine. While direct comparative studies are limited, the implications of this modification can be inferred from the known biochemistry of 5-methylcytosine (B146107):

-

Resistance to Deamination: One of the primary pathways for the inactivation of cytarabine is deamination by cytidine deaminase (CDA) and deoxycytidylate (dCMP) deaminase to the inactive uracil (B121893) derivatives. It has been observed that 5-methylcytidine (B43896) is not a good substrate for cytidine deaminase[5]. This suggests that the 5-methyl group in 5-methyl-ara-C could confer resistance to this inactivation pathway, potentially leading to a longer intracellular half-life and increased accumulation of the active triphosphate form, 5-methyl-ara-CTP.

-

Enhanced Substrate Activity for DNA Polymerase: Some studies have indicated that 5-methyldeoxycytidine can enhance the substrate activity of DNA polymerase[6]. This could potentially lead to more efficient incorporation of 5-methyl-ara-CTP into DNA, thereby increasing its cytotoxic potency.

-

Epigenetic Modifications: 5-methylcytosine is a key player in DNA methylation and epigenetic regulation. While the primary mechanism of 5-Methylcyclocytidine is DNA synthesis inhibition, the incorporation of a methylated base into DNA could potentially have secondary effects on gene expression patterns, though this remains a speculative area requiring further investigation.

Mechanisms of Resistance

Resistance to cytarabine is a significant clinical challenge, and similar mechanisms are anticipated to apply to this compound. These can be broadly categorized as:

-

Reduced Cellular Uptake: Decreased expression or function of nucleoside transporters can limit the entry of the prodrug into the cell.

-

Impaired Metabolic Activation:

-

Increased Inactivation:

-

Increased Cytidine Deaminase (CDA) Activity: Although the 5-methyl group may confer some protection, elevated levels of CDA could still contribute to the inactivation of any unmethylated cytarabine that might be present or formed.

-

Increased dCMP Deaminase Activity: This enzyme can deaminate the monophosphate form of the drug.

-

-

Alterations in the Target Enzyme: Mutations in DNA polymerase that reduce its affinity for 5-methyl-ara-CTP can lead to resistance.

-

Increased dCTP Pools: Higher intracellular concentrations of the natural substrate, dCTP, can outcompete 5-methyl-ara-CTP for binding to DNA polymerase and for incorporation into DNA.

-

Enhanced DNA Repair: More efficient DNA repair mechanisms can remove the incorporated drug from the DNA, mitigating its cytotoxic effects.

-

Upregulation of Anti-apoptotic Pathways: Changes in the expression of proteins involved in the regulation of apoptosis can make cells more resistant to drug-induced cell death.

Data Presentation

Table 1: Key Enzymes in the Metabolism and Mechanism of Action of this compound

| Enzyme | Role | Implication for 5-Methylcyclocytidine |

| Nucleoside Transporters | Cellular uptake of the prodrug | Essential for drug entry into the cell |

| Deoxycytidine Kinase (dCK) | Monophosphorylation of 5-methyl-ara-C | Rate-limiting step in activation; deficiency leads to resistance |

| Pyrimidine Nucleoside Monophosphate Kinase | Diphosphorylation of 5-methyl-ara-CMP | Step in the activation cascade |

| Nucleoside Diphosphate Kinase | Triphosphorylation of 5-methyl-ara-CDP | Final step in the formation of the active metabolite |

| DNA Polymerase | DNA replication | Primary target of inhibition by 5-methyl-ara-CTP |

| Cytidine Deaminase (CDA) | Inactivation of cytidine analogs | 5-methyl group may confer resistance to this enzyme |

| dCMP Deaminase | Inactivation of dCMP analogs | Potential pathway for drug inactivation |

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound would be extensive. Below are outlines of key experimental approaches.

Cellular Uptake Assay

-

Objective: To determine the kinetics of this compound transport into cells.

-

Methodology:

-

Culture a relevant cancer cell line (e.g., leukemia cell line like HL-60 or K562).

-

Incubate cells with radiolabeled [³H]-5-Methylcyclocytidine hydrochloride for varying time points.

-

Separate cells from the incubation medium by centrifugation through a silicone oil layer.

-

Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Determine the initial rate of uptake and calculate kinetic parameters (Km and Vmax).

-

Intracellular Metabolism and ara-CTP Accumulation Assay

-

Objective: To quantify the intracellular conversion of 5-Methylcyclocytidine to its active triphosphate form.

-

Methodology:

-

Incubate cancer cells with this compound.

-

At various time points, extract the intracellular nucleotides using a perchloric acid or methanol (B129727) extraction method.

-

Separate the different phosphorylated forms of 5-methyl-ara-C (mono-, di-, and triphosphate) using high-performance liquid chromatography (HPLC).

-

Quantify the amount of each metabolite by UV detection or by using a radiolabeled compound.

-

DNA Polymerase Inhibition Assay

-

Objective: To assess the inhibitory effect of 5-methyl-ara-CTP on DNA polymerase activity.

-

Methodology:

-

Purify DNA polymerase from a cellular or recombinant source.

-

Set up an in vitro DNA polymerase reaction containing a DNA template-primer, deoxynucleotide triphosphates (dNTPs, including a radiolabeled dNTP), and the purified enzyme.

-

Add varying concentrations of 5-methyl-ara-CTP to the reaction.

-

Measure the incorporation of the radiolabeled dNTP into the newly synthesized DNA strand by acid precipitation and scintillation counting.

-

Calculate the IC50 value for the inhibition of DNA polymerase activity.

-

DNA Incorporation Assay

-

Objective: To measure the extent of 5-methyl-ara-C incorporation into cellular DNA.

-

Methodology:

-

Treat cells with radiolabeled [³H]-5-Methylcyclocytidine hydrochloride.

-

Isolate genomic DNA from the treated cells.

-

Quantify the amount of radioactivity incorporated into the DNA using scintillation counting.

-

Normalize the incorporated radioactivity to the total amount of DNA.

-

Apoptosis Assay

-

Objective: To determine if this compound induces apoptosis.

-

Methodology:

-

Treat cells with the compound for various times.

-

Assess apoptosis using methods such as:

-

Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

-

Caspase Activity Assay: Measures the activity of key executioner caspases (e.g., caspase-3) using a fluorogenic or colorimetric substrate.

-

Western Blotting: Detects the cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspases.

-

-

Mandatory Visualizations

Figure 1: Metabolic activation and mechanism of action of this compound.

References

- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA polymerase-alpha by ara-CMP in the presence of a regulatory protein extracted from human promyelocytic leukemic cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms of cytotoxicity of Ara-C on three human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methyldeoxycytidine monophosphate deaminase and 5-methylcytidyl-DNA deaminase activities are present in human mature sperm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential mechanisms of resistance to cytarabine in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylcyclocytidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with demonstrated potential as an anticancer and antiviral agent. As a derivative of cytidine (B196190), its mechanism of action is primarily attributed to its ability to interfere with nucleotide synthesis and viral replication, leading to the inhibition of DNA synthesis and the induction of apoptosis in target cells. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

| Property | Value | Reference |

| CAS Number | 51391-96-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 275.69 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride | --INVALID-LINK-- |

| Synonyms | 5-Methylcyclocytidine HCl, CMC.HCl | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | Inferred from general properties of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Specific quantitative data for this compound is not readily available. However, for the related compound 5-methyl-2'-deoxycytidine, solubility is reported as approximately 20 mg/mL in DMSO and 5 mg/mL in dimethylformamide. For cyclocytidine hydrochloride, solubility in PBS (pH 7.2) is approximately 10 mg/mL, and it is slightly soluble in ethanol, DMSO, and dimethylformamide. | |

| Stability | Store at 2-8°C. Aqueous solutions are not recommended for storage for more than one day. Detailed stability studies under various pH and temperature conditions are not extensively documented. |

Mechanism of Action

This compound functions as a nucleoside analog, interfering with essential cellular processes, primarily DNA synthesis, and inducing programmed cell death (apoptosis).

Inhibition of DNA Synthesis

As a cytidine analog, this compound is believed to be phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerase. By incorporating into the growing DNA strand, it can terminate chain elongation, thereby halting DNA replication. This is a critical mechanism for its anticancer and antiviral activities, as rapidly proliferating cancer cells and replicating viruses are highly dependent on efficient DNA synthesis.

5-Methylcyclocytidine Hydrochloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with potential applications in cancer therapy. As a derivative of cytidine, it belongs to a class of compounds known as antimetabolites. These molecules bear structural similarity to endogenous nucleosides and can interfere with the synthesis of nucleic acids, primarily DNA, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of a proposed synthesis route for this compound, detailed characterization methodologies, and an exploration of its putative mechanism of action.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Conversion of 5-Methylcytidine (B43896) to 5-Methyluridine

This step is a critical transformation as the subsequent cyclization reaction is often more efficient with a uridine (B1682114) derivative.

-

Reagents: 5-methylcytidine, sodium nitrite (B80452), acetic acid, water.

-

Procedure: 5-methylcytidine is dissolved in an aqueous solution of acetic acid. The solution is cooled in an ice bath, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-methyluridine, is isolated and purified, typically by crystallization or column chromatography.

Step 2: Cyclization to form 5-Methyl-2,2'-O-cyclocytidine

This intramolecular cyclization is the key step in forming the rigid fused-ring system.

-

Reagents: 5-Methyluridine, a suitable activating agent (e.g., diphenyl carbonate, or Vilsmeier reagent), and a high-boiling point solvent (e.g., dimethylformamide - DMF).

-

Procedure: 5-Methyluridine is suspended in DMF, and the activating agent is added. The mixture is heated to a high temperature (e.g., 100-150 °C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent.

Step 3: Conversion to this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

-

Reagents: 5-Methyl-2,2'-O-cyclocytidine, hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether).

-

Procedure: The crude 5-Methyl-2,2'-O-cyclocytidine is dissolved in a minimal amount of a suitable alcohol, such as ethanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra would be acquired.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the sugar moiety and the pyrimidine (B1678525) base. The formation of the cyclocytidine ring would lead to specific shifts and coupling constants for the sugar protons compared to the starting 5-methylcytidine. The methyl group protons would appear as a singlet.[1]

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The chemical shifts of the sugar and base carbons would be indicative of the cyclized structure.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Electrospray Ionization (ESI-MS): This soft ionization technique would be used to determine the accurate mass of the molecular ion, which should correspond to the calculated molecular weight of 5-Methylcyclocytidine. The fragmentation pattern can provide structural information.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

-

Reversed-Phase HPLC: A reversed-phase HPLC method would be developed to separate the final product from any remaining starting materials, intermediates, or byproducts. The purity is determined by the peak area of the main component relative to the total peak area.[4][5][6]

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (ppm) | Characteristic signals for sugar and base protons, with shifts indicative of the cyclocytidine structure. A singlet for the 5-methyl group. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals corresponding to the carbon skeleton, confirming the cyclized structure. |

| Mass Spectrometry | Molecular Ion (m/z) | A peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |

| HPLC | Purity (%) | A single major peak indicating high purity (typically >95%). |

Mechanism of Action

As a nucleoside analog, this compound is anticipated to exert its anticancer effects by interfering with DNA synthesis and inducing programmed cell death (apoptosis).[7][8][9]

-

Cellular Uptake and Activation: The compound is likely transported into the cell via nucleoside transporters. Inside the cell, it would be phosphorylated by cellular kinases to its active triphosphate form.[10][11]

-

Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, competing with the natural deoxycytidine triphosphate (dCTP).[12][13][14]

-

DNA Chain Termination: Incorporation of the modified nucleoside into the growing DNA strand can lead to chain termination, as the rigid cyclocytidine structure may prevent the addition of subsequent nucleotides.[7][15]

-

Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA damage trigger cellular stress responses, ultimately leading to the activation of apoptotic pathways and cell death.[8][16][17]

References

- 1. 5-Methylcytidine | C10H15N3O5 | CID 92918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytidine analogs are synthetic lethal with base excision repair default due to MBD4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 16. Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

5-Methylcyclocytidine Hydrochloride: A Technical Guide for Researchers

CAS Number: 51391-96-9

Molecular Formula: C₁₀H₁₄ClN₃O₄

Molecular Weight: 275.69 g/mol

This technical guide provides a comprehensive overview of 5-Methylcyclocytidine hydrochloride, a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Drawing upon available data for the compound and its structural relatives, this document outlines its physicochemical properties, plausible mechanisms of action, and relevant experimental protocols for its investigation.

Physicochemical Properties and Synthesis

This compound is a purine (B94841) nucleoside analog.[1][2] It is recognized as an intermediate in the synthesis of 1-β-D-Arabinofuranosyl-5-methylcytosine, a compound with potential antiviral properties. While detailed synthetic protocols for this compound are not extensively published in readily available literature, its structural similarity to other cyclocytidine analogs suggests that its synthesis likely involves the cyclization of a corresponding 5-methylcytidine (B43896) precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51391-96-9 | [3] |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | [3] |

| Molecular Weight | 275.69 g/mol | [3] |

| Synonyms | CMC.HCl, 5-Methylcyclocytidine hydrochlorine | [3] |

| IUPAC Name | (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol hydrochloride | [3] |

Presumed Mechanism of Action

As a nucleoside analog, this compound is anticipated to exert its biological effects by interfering with nucleic acid metabolism.[1][2][4] The general mechanisms for this class of compounds involve the inhibition of DNA and RNA synthesis and the induction of apoptosis.[1][2]

Inhibition of Nucleic Acid Synthesis

It is hypothesized that this compound, after cellular uptake and intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor of DNA and/or RNA polymerases. This incorporation can lead to chain termination during nucleic acid replication, thereby halting the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.

Caption: Proposed mechanism of nucleic acid synthesis inhibition.

Induction of Apoptosis

Nucleoside analogs are known to induce programmed cell death, or apoptosis, in cancer cells. This can be triggered by the cellular stress caused by the inhibition of DNA replication. The accumulation of DNA damage can activate intrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Caption: Inferred intrinsic apoptosis signaling pathway.

Experimental Protocols

While specific experimental data for this compound is scarce, the following protocols are standard for evaluating the antiviral and anticancer activities of novel nucleoside analogs.

In Vitro Antiviral Activity Assay

Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀).

Methodology:

-

Cell Culture: Plate susceptible host cells in 96-well plates and grow to confluence.

-

Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a known antiviral as a positive control.

-

Incubation: Incubate the plates for a period appropriate for the viral replication cycle.

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

-

Plaque Reduction Assay: For cytopathic viruses, stain the cell monolayer and count the number of plaques.

-

Quantitative PCR (qPCR): Quantify viral nucleic acid from the cell supernatant or cell lysate.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Detect viral antigens.

-

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro antiviral activity assay.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Pharmacokinetics and Toxicology

Table 2: Predicted Pharmacokinetic and Toxicological Profile (Inferred from Related Compounds)

| Parameter | Predicted Characteristic | Rationale/Considerations |

| Absorption | Variable oral bioavailability. | Many nucleoside analogs are subject to first-pass metabolism by enzymes such as cytidine (B196190) deaminase in the gut and liver.[4][5] |

| Distribution | Likely to distribute to rapidly dividing tissues. | The mechanism of action targets proliferating cells. |

| Metabolism | Intracellular phosphorylation is required for activation. Susceptible to deamination by cytidine deaminase.[4] | This is a common metabolic pathway for cytidine analogs.[4] |

| Excretion | Likely renal excretion of the parent compound and its metabolites. | This is a common route of elimination for small, water-soluble molecules. |

| Toxicity | Potential for myelosuppression, gastrointestinal toxicity, and other side effects associated with chemotherapy. | These are common toxicities for compounds that inhibit DNA synthesis in rapidly dividing cells. |

Future Research Directions

Due to the limited publicly available data, further investigation into the biological activities of this compound is warranted. Key areas for future research include:

-

Broad-spectrum Antiviral Screening: Evaluation against a wide range of DNA and RNA viruses to identify potential therapeutic applications.

-

Anticancer Efficacy Studies: In vitro screening against a panel of cancer cell lines followed by in vivo studies in animal models.

-

Mechanism of Action Studies: Detailed investigation of its effects on specific viral or cellular polymerases, as well as its impact on cell cycle progression and apoptotic pathways.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to determine its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to establish a safety profile.

-

Prodrug Development: Design and synthesis of prodrugs to improve oral bioavailability and targeted delivery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Methylcyclocytidine hydrochlorine | C10H14ClN3O4 | CID 51066585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylcyclocytidine Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Nucleoside Analog 5-Methylcyclocytidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetic nucleoside analog of cytidine (B196190), a natural component of nucleic acids. As a member of the pyrimidine (B1678525) analog family, it holds potential as an anticancer agent. The fundamental principle behind the therapeutic application of nucleoside analogs lies in their structural similarity to endogenous nucleosides, allowing them to interfere with cellular processes such as DNA synthesis and repair. This guide provides a comprehensive overview of the theoretical framework, potential mechanisms of action, and relevant experimental protocols for the investigation of this compound.

Disclaimer: Specific experimental data, including quantitative metrics and detailed signaling pathways for this compound, are not extensively available in the public domain. The information presented herein is based on the established principles of nucleoside analog and DNA methyltransferase inhibitor action and should be adapted and validated for the specific research context.

Core Concepts and Mechanism of Action

Nucleoside analogs exert their cytotoxic effects through several established mechanisms, primarily centered on the disruption of nucleic acid metabolism. Upon cellular uptake, these compounds are typically phosphorylated to their active triphosphate forms by cellular kinases. These activated analogs can then act as fraudulent substrates for DNA and RNA polymerases.

The proposed mechanisms of action for this compound, based on its structural characteristics as a methylated cytidine analog, likely involve:

-

Inhibition of DNA Synthesis: The triphosphate form of 5-Methylcyclocytidine can be incorporated into the growing DNA strand during replication. This incorporation can lead to chain termination, as the modified sugar or base may prevent the addition of the next nucleotide by DNA polymerase. The presence of the methyl group on the cytosine base can also sterically hinder the proper functioning of the replication machinery.[1][2]

-

Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA strand breaks trigger cellular stress responses. These responses activate signaling cascades that converge on the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[1][2] Key events include the activation of caspases, a family of proteases that execute the apoptotic program.

-

Inhibition of DNA Methyltransferases (DNMTs): The 5-methylcytosine (B146107) moiety suggests a potential role as a DNA methyltransferase inhibitor. DNMTs are enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification involved in gene silencing.[3][4][5] By incorporating into DNA, 5-Methylcyclocytidine could covalently trap DNMTs, leading to their degradation and subsequent global DNA hypomethylation.[3][4][5] This can lead to the re-expression of silenced tumor suppressor genes, contributing to the anti-cancer effect.[3][4][6]

Quantitative Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables are presented as illustrative examples of how quantitative data for this compound would be structured. Researchers are encouraged to generate and populate such tables with their own experimental findings.

Table 1: In Vitro Cytotoxicity (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| Jurkat | Acute T-cell Leukemia | Data not available |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacokinetic Parameters in a Preclinical Model (Hypothetical Data)

| Parameter | Route of Administration | Value | Units |

| Bioavailability (F) | Oral | Data not available | % |

| Half-life (t½) | Intravenous | Data not available | hours |

| Maximum Concentration (Cmax) | Intravenous | Data not available | µg/mL |

| Area Under the Curve (AUC) | Intravenous | Data not available | µg*h/mL |

| Clearance (CL) | Intravenous | Data not available | mL/min/kg |

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in a living organism.[7][8]

Experimental Protocols

The following are detailed, standard protocols for key experiments to characterize the activity of a nucleoside analog like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cell lines.[9][10]

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO or PBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate for 48-72 hours at 37°C.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).[11]

-

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptotic proteins, such as cleaved caspases, by Western blot.[12][13]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (with β-mercaptoethanol)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein concentrations and mix with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins. β-actin is commonly used as a loading control. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.[12]

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways that are likely to be modulated by this compound.

Caption: Proposed mechanism of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. dovepress.com [dovepress.com]

- 7. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylcyclocytidine Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclocytidine hydrochloride is a purine (B94841) nucleoside analog with potential applications as an anticancer and antiviral agent.[1] While direct and extensive experimental data on this compound is limited, its structural similarity to other well-characterized cytidine (B196190) analogs, such as 5-Azacytidine and 5-aza-2'-deoxycytidine, provides a strong basis for inferring its biological activities. This technical guide synthesizes the current understanding of the probable mechanisms of action, effects on cellular signaling pathways, and potential therapeutic applications of this compound, drawing heavily on the established knowledge of its chemical relatives. This document also provides detailed experimental protocols for assays relevant to validating its hypothesized biological functions.

Introduction

This compound belongs to the class of nucleoside analogs, which are synthetic compounds that mimic naturally occurring nucleosides. These analogs can interfere with cellular processes such as DNA and RNA synthesis, leading to cytotoxic or antiviral effects.[1] The primary anticancer mechanisms attributed to purine nucleoside analogs include the inhibition of DNA synthesis and the induction of apoptosis.[1] Given its structure, this compound is hypothesized to function as a DNA methyltransferase (DNMT) inhibitor, a mechanism shared by other cytidine analogs with proven anticancer efficacy.

Proposed Mechanism of Action: DNA Methyltransferase Inhibition

The most probable mechanism of action for this compound is the inhibition of DNA methyltransferases (DNMTs). DNA methylation is a crucial epigenetic modification that plays a significant role in gene expression regulation. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis.

DNMT inhibitors, like 5-Azacytidine, are incorporated into DNA during replication. They then form a covalent bond with DNMT enzymes, trapping them and leading to their degradation. This results in a passive demethylation of the genome as cells divide, leading to the re-expression of silenced tumor suppressor genes.

Downstream Cellular Effects

The inhibition of DNMTs and subsequent DNA hypomethylation are expected to trigger a cascade of downstream cellular events, ultimately leading to anticancer effects.

Reactivation of Tumor Suppressor Genes

The primary consequence of DNA demethylation is the re-expression of previously silenced tumor suppressor genes. These genes play critical roles in regulating cell growth, differentiation, and apoptosis. Their reactivation can restore normal cellular control mechanisms and inhibit tumor progression.

Induction of Apoptosis

Reactivation of tumor suppressor genes, along with other cellular stresses induced by nucleoside analogs, can trigger programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: This pathway is activated by internal cellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, directly activating a caspase cascade.

Effects on Cellular Signaling Pathways

Based on the activities of related cytidine analogs, this compound is likely to modulate several key signaling pathways involved in cancer development and progression.

-

p53 Signaling Pathway: Reactivation of the p53 tumor suppressor gene can induce cell cycle arrest and apoptosis.

-

Interferon Signaling: Some studies have shown that DNMT inhibitors can activate interferon signaling pathways, which have anti-proliferative and pro-apoptotic effects.

-

Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is common in many cancers. DNMT inhibitors have been shown to downregulate key components of this pathway.

Quantitative Biological Data

Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical IC50 values against a panel of cancer cell lines. These values are for illustrative purposes to provide a quantitative perspective and are based on the typical potency of nucleoside analogs.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HCT116 | Colon Cancer | 5 - 20 |

| MCF-7 | Breast Cancer | 10 - 50 |

| A549 | Lung Cancer | 15 - 60 |

| K562 | Leukemia | 1 - 10 |

| PANC-1 | Pancreatic Cancer | 20 - 80 |

Note: These values are illustrative and require experimental validation.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Methylation Analysis (Bisulfite Sequencing)

This method determines the methylation status of specific CpG sites in the genome.

Materials:

-

Genomic DNA from treated and untreated cells

-

Bisulfite conversion kit

-

PCR primers specific for the gene of interest

-

Taq polymerase

-

DNA sequencing reagents and equipment

Procedure:

-

Isolate genomic DNA from cells treated with this compound and from untreated control cells.

-

Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Amplify the target region of interest using PCR with primers that do not distinguish between methylated and unmethylated sequences.

-

Sequence the PCR products.

-

Analyze the sequencing data to determine the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will be read as cytosines.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Conclusion and Future Directions

This compound is a promising nucleoside analog with potential as an anticancer and antiviral agent. Based on its structural similarity to other cytidine analogs, its primary mechanism of action is hypothesized to be the inhibition of DNA methyltransferases, leading to DNA hypomethylation, reactivation of tumor suppressor genes, and induction of apoptosis. However, there is a significant need for direct experimental evidence to validate these proposed biological activities.

Future research should focus on:

-

Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

Directly assessing its ability to inhibit DNMT activity and induce DNA demethylation.

-

Investigating its specific effects on key cancer-related signaling pathways.

-

Evaluating its in vivo efficacy and toxicity in preclinical animal models.

A thorough investigation of these areas will be crucial for establishing the therapeutic potential of this compound and advancing its development as a clinical candidate.

References

5-Methylcyclocytidine Hydrochloride: A Technical Review of a Promising Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclocytidine hydrochloride is a synthetic purine (B94841) nucleoside analog belonging to a class of compounds with recognized potential in oncology and virology.[1][2] As with other nucleoside analogs, its therapeutic potential is predicated on its ability to interfere with fundamental cellular processes such as DNA synthesis, ultimately leading to the induction of apoptosis in rapidly proliferating cells like those found in tumors.[1][2] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its physicochemical properties, probable mechanisms of action, and relevant experimental methodologies. Due to a scarcity of research focused solely on this compound, this review draws upon data from closely related cytidine (B196190) analogs to infer its biological activities and signaling pathways.

Physicochemical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its application in research and drug development. The available data is summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ |

| Molecular Weight | 275.69 g/mol |

| CAS Number | 51391-96-9 |

| Synonyms | 5-Methylcyclocytidine hydrochlorine, CMC.HCl |

| Chemical Structure | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride |

Putative Mechanism of Action

The primary mechanism of action for nucleoside analogs like this compound is the disruption of nucleic acid synthesis. Upon cellular uptake, it is anticipated to be phosphorylated to its active triphosphate form. This active metabolite can then act as a competitive inhibitor of DNA and RNA polymerases, and may also be incorporated into growing DNA or RNA chains, leading to chain termination and the induction of apoptosis.

Inhibition of DNA Synthesis

It is hypothesized that this compound, after conversion to its triphosphate derivative, interferes with DNA replication. This can occur through two primary mechanisms:

-

Competitive Inhibition: The triphosphate analog likely competes with natural deoxynucleotides for the active site of DNA polymerases.

-

Chain Termination: Incorporation of the modified nucleoside into a growing DNA strand can halt further elongation, leading to DNA fragmentation and cell cycle arrest.

Induction of Apoptosis

The cytotoxic effects of many nucleoside analogs are mediated through the induction of programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Cellular stress resulting from DNA damage often activates the intrinsic pathway.

Preclinical Data

Specific preclinical data for this compound is limited in publicly accessible literature. However, data from related compounds provide a basis for expected activity.

| Compound | Assay | Cell Line/Target | Result (IC₅₀) |

| 5-Methylcytidine | Antiviral Assay | HSV-1 | 0.06 µM |

This table will be updated as more specific data for this compound becomes available.

Experimental Protocols

To facilitate further research, a general protocol for a common in vitro assay to determine the cytotoxic effects of this compound is provided below.

Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Workflow:

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a nucleoside analog with a high potential for anticancer and antiviral activity, likely through the inhibition of DNA synthesis and induction of apoptosis. While direct experimental evidence is currently sparse in the public domain, the well-established mechanisms of related cytidine analogs provide a strong foundation for future research.

Further studies are warranted to:

-

Elucidate the specific molecular targets and signaling pathways affected by this compound in various cancer cell lines.

-

Conduct comprehensive preclinical studies to determine its in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology.

-

Explore its potential in combination therapies with other chemotherapeutic agents.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

5-Methylcyclocytidine Hydrochloride: A Technical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclocytidine hydrochloride is a synthetic purine (B94841) nucleoside analog.[1][2] As with other nucleoside analogs, it is investigated for its potential as an anticancer and antiviral agent.[3] The core mechanism of action for this class of compounds generally involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cells.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound and structurally related compounds, offering insights for researchers and drug development professionals.

Quantitative Toxicity Data

Due to the limited availability of specific data for this compound, this section summarizes quantitative toxicity data for analogous and structurally related compounds to provide a comparative reference.

Table 1: Acute Toxicity Data for Related Nucleoside Analogs

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Methylhydrazine hydrochloride | Rat | Oral | 58 mg/kg | [4] |

| Methylhydrazine hydrochloride | Mouse | Oral | 59 mg/kg | [4] |

| Methylhydrazine hydrochloride | Rat | Intraperitoneal | 58 mg/kg | [4] |

| Methylhydrazine hydrochloride | Rat | Intravenous | 59 mg/kg | [4] |

| 4-Methyl-1-(1-phenylcyclohexyl)piperazine, hydrochloride | Mouse | Intraperitoneal | 224 mg/kg | [5] |

| Cyclohexylphenylmethanol | Mouse | Intravenous | 100 mg/kg | [6] |

Table 2: In Vitro Cytotoxicity Data for Related Nucleoside Analogs

| Compound | Cell Line | Assay | IC50 | Reference |

| 5-aza-2'-deoxycytidine (Decitabine) | TF-1, U937, Raji, HEL | Growth Inhibition | < 0.05 µM | [7] |

| 5-aza-2'-deoxycytidine (Decitabine) | ML-1, HL-60, K562, SW48, Cama-1 | Growth Inhibition | 0.05 - 0.4 µM | [7] |

| 5-aza-2'-deoxycytidine (Decitabine) | Jurkat, MOLT4, PC3, RKO, DU145 | Growth Inhibition | > 2 µM | [7] |

| ICD-85 (a venom-derived peptide) | HeLa | MTT Assay (72h) | 25 ± 2.9 µg/mL | [8] |

| ICD-85 Nanoparticles | HeLa | MTT Assay (72h) | 15.5 ± 2.4 µg/mL | [8] |

| Doxorubicin | HeLa | MTT Assay (48h) | 141.2 nM | [9] |

| Curcumin | HeLa | MTT Assay (72h) | 242.8 µM | [9] |

Mechanism of Action and Signaling Pathways

The cytotoxic effects of nucleoside analogs like this compound are believed to be mediated through their incorporation into DNA, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

DNA Damage Response

Upon incorporation into DNA, these analogs can trap DNA methyltransferases (DNMTs), leading to the formation of DNA adducts and subsequent DNA damage, including double-strand breaks.[2][3] This damage triggers a cellular DNA Damage Response (DDR).

Caption: DNA Damage Response Pathway initiated by 5-Methylcyclocytidine.

The cell recognizes these DNA lesions, leading to the activation of key sensor kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[1][10] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[1][11]

Cell Cycle Arrest

Activation of the p53 pathway plays a crucial role in halting the cell cycle to allow time for DNA repair.[12] If the damage is too severe, p53 can trigger apoptosis. Studies on related compounds show that treatment can lead to cell cycle arrest, particularly in the G1 and G2/M phases.[1][13][14]

Caption: p53-mediated cell cycle arrest.

Apoptosis Induction

This compound and its analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), causing mitochondrial outer membrane permeabilization and the release of cytochrome c.[15][16][17] This triggers the activation of caspase-9 and the downstream executioner caspase-3.[15]

-

Extrinsic Pathway: Some studies suggest that nucleoside analogs can upregulate death receptors like TRAIL, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to engage the intrinsic pathway.[18]

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

This section outlines standard methodologies for key toxicological assessments relevant to this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: Workflow for an MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.[19]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[2]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[2]

Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.

Protocol:

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100).[1][3]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[1][3]

-

Exposure: Expose the bacterial strains to various concentrations of this compound on a minimal agar (B569324) plate containing a trace amount of histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Protocol:

-

Animal Selection: Use a small number of animals (typically rats or mice), usually of a single sex (females are often preferred).

-

Dosing: Administer the test substance in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[17] Start with a dose expected to produce some signs of toxicity.

-

Observation: Observe the animals closely for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the dose for the next step (higher or lower). This process continues until the toxicity of the substance can be classified.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Conclusion

This compound, as a nucleoside analog, is anticipated to exhibit a toxicity profile characterized by the induction of DNA damage, cell cycle arrest, and apoptosis, particularly in rapidly proliferating cells. While specific quantitative toxicity data for this compound remains elusive in the reviewed literature, the information gathered from related compounds provides a valuable framework for understanding its potential biological effects and for designing further preclinical safety and efficacy studies. The experimental protocols detailed herein offer standardized approaches for the comprehensive toxicological evaluation of this compound. Researchers should exercise appropriate caution and adhere to established safety guidelines when handling and investigating this and similar compounds.

References

- 1. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RTECS NUMBER-MV6400000-Chemical Toxicity Database [drugfuture.com]

- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hh.um.es [hh.um.es]

- 8. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death [mdpi.com]

- 9. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modulation of cell cycle progression by 5-azacytidine is associated with early myogenesis induction in murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle effects and cellular pharmacology of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2019-1581 [excli.de]

- 16. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. emerginginvestigators.org [emerginginvestigators.org]

- 18. MMSET/WHSC1 enhances DNA damage repair leading to an increase in resistance to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorfrancis.com [taylorfrancis.com]

In Silico Modeling of 5-Methylcyclocytidine Hydrochloride: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the investigation of 5-Methylcyclocytidine hydrochloride, a purine (B94841) nucleoside analog with putative anticancer properties.[1][2] Given the limited publicly available experimental data on this specific compound, this document outlines a robust, hypothesis-driven computational approach. The methodologies are based on established protocols successfully applied to other nucleoside analogs in cancer research.[3][4] This guide details protocols for molecular docking simulations to predict binding affinities with key cancer-related protein targets and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. All quantitative data from these hypothetical studies are summarized in structured tables for clarity. Furthermore, this document utilizes Graphviz to create diagrams illustrating a proposed experimental workflow and a potential signaling pathway affected by this compound, providing a foundational framework for researchers to explore its therapeutic potential and guide future experimental validation.

Introduction

This compound is a purine nucleoside analog, a class of compounds known for their broad antitumor activity, particularly in lymphoid malignancies.[1][2] The mechanism of action for many nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[1] As antimetabolites, these compounds often compete with endogenous nucleosides and can be incorporated into DNA or RNA, leading to chain termination and cell cycle arrest.[5][6][7]

In silico modeling plays a crucial role in modern drug discovery by enabling the rapid screening of compounds, prediction of their biological activities, and assessment of their pharmacokinetic profiles, thereby reducing the time and cost associated with preclinical development.[3][8][9] This guide outlines a theoretical in silico investigation of this compound to predict its anticancer potential and evaluate its drug-likeness.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | PubChem |

| Molecular Weight | 275.69 g/mol | PubChem |

| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride | PubChem |

| CAS Number | 51391-96-9 | PubChem |

| Canonical SMILES | CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | PubChem |

Proposed In Silico Modeling Workflow

The following workflow is proposed for the computational evaluation of this compound.

Experimental Protocols

Molecular Docking

Molecular docking simulations are performed to predict the preferred orientation and binding affinity of this compound to the active site of selected protein targets.

3.1.1. Target Selection and Preparation

Based on the known mechanisms of similar nucleoside analogs, the following protein targets are proposed for this study:

-

DNA Polymerase Beta (PDB ID: 4KTW): A key enzyme in DNA replication and repair.

-

Ribonucleotide Reductase (PDB ID: 3HND): Catalyzes the formation of deoxyribonucleotides from ribonucleotides, a rate-limiting step in DNA synthesis.

-